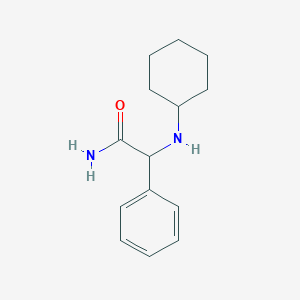

2-(Cyclohexylamino)-2-phenylacetamide

Description

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(cyclohexylamino)-2-phenylacetamide |

InChI |

InChI=1S/C14H20N2O/c15-14(17)13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13,16H,2,5-6,9-10H2,(H2,15,17) |

InChI Key |

XGWSOHUPUKOODX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-2-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetic acid derivatives. One common method is the condensation reaction between cyclohexylamine and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Phenylacetic acid derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

It is difficult to provide specific applications of "2-(Cyclohexylamino)-2-phenylacetamide" based on the search results. However, the search results do provide information on novel substituted-acetamide compounds and N-phenylacetamide derivatives, including their applications.

Pharmaceutical Applications

- Anticholinergic Activity Certain novel substituted-acetamide compounds and their salts have anticholinergic activity, making them useful in treating dysuria (frequent urination), urinary incontinence, nocturia, unstable bladder, cystospasm, chronic cystitis, and chronic prostatitis .

- Treatment of Ulcers and Gastrointestinal Issues These compounds can also treat convulsions and hypanakinesis associated with gastric ulcers, duodenal ulcers, gastroxynsis, esophagospasm, gastritis, enteritis, irritable colon syndrome, enteralgia, cholecystitis, cholangitis, pylorospasm, pancreatitis, and biliary dyskinesia .

- Pain Relief Useful for pain management in pancreatitis, post-cholecystectomy effects, urinary calculus, dysmenorrhea and hidrosis .

- SOAT-1 Inhibition N-phenylacetamide derivatives inhibit Sterol-O-Acyl Transferase-1 (SOAT-1), also known as Acyl-coenzyme A Cholesterol Acyl Transferase (ACAT-1) .

- SOAT-1 inhibitors regulate cholesterol-related biological processes and have potential in treating dermatological and cardiovascular diseases, as well as central nervous system complaints .

- These compounds are suitable for treating acne and other sebaceous gland disorders such as hyperseborrhoea, seborrhoeic dermatitis, and atopic dermatitis. They can also be used for ocular pathologies like blepharitis or meibomitis and systemic conditions such as hypercholesterolaemia, arteriosclerosis, and Alzheimer's disease .

- Antidiabetic Potential Data indicates that heterocyclic compounds can be synthesized to have antidiabetic potential . Compounds with alkyl substitutions at the benzene ring may improve anti-hyperglycemic activity .

Research and Development

- Photosensitizers in Cancer Therapy 2-Cyclohexylamino-2-demethoxy-hypocrellin B (CHAHB) is a photosensitizer synthesized from hypocrellin B (HB) and cyclohexylamine .

- CHAHB enhances the photoresponse and preserves the peri-hydroxylated perylenequinone structure of HB .

- It generates singlet oxygen and superoxide anion radicals upon illumination, showing enhanced superoxide anion radical-generating abilities compared to HB .

- In vitro studies have demonstrated that CHAHB significantly reduces cancer cell growth, suggesting its potential in treating unresectable cancers .

- Ugi Multicomponent Reactions Used in Ugi four-component reactions involving aldehydes, amines, isocyanides, and ethanoic acids in protic ionic liquids .

- Tumor Cell Growth Inhibition Certain cyano-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylacetamide compounds have shown promising activity against tumor cell lines, including colon, skin, lung, ovarian, breast, prostate, pancreatic, glioblastoma, and neuroblastoma cells .

Data Table: Examples of Compounds and Their Applications

Case Studies

While specific case studies for "this compound" are not available in the search results, studies involving related compounds provide insight:

- Photodynamic Action of CHAHB: In vitro studies demonstrated a significant decrease in cancer cell growth when using CHAHB in conjunction with laser therapy, suggesting its potential in treating unresectable cancers .

- Antihyperglycemic Effects of Oxo-thiazolidinone: Administering oxo-thiazolidinone at 200 mg/kg of body weight to STZ-induced diabetic rats resulted in a notable reduction in blood glucose levels . Certain compounds normalized blood plasma sugar levels by the 15th day of administration .

- Ugi Multicomponent Reaction: The Ugi reaction, utilizing cyclohexylisocyanide, benzylisocyanide, and ethyl isocyanoacetate, showed promising activity against various tumor cell lines. Further GI50 determination revealed that compounds containing a bulky hydrophobic moiety exhibit significant growth inhibition .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and altering metabolic pathways.

Comparison with Similar Compounds

The following analysis compares 2-(cyclohexylamino)-2-phenylacetamide (inferred structure) with structurally related compounds from diverse sources, focusing on physicochemical properties, substituent effects, and synthetic yields.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects on Yield : Derivatives in exhibit higher yields (49.9–65.3%) compared to triazolo-triazine analogs in (19–34%), likely due to differences in reaction conditions or steric hindrance from heterocyclic systems .

- Melting Points : Fluorinated and trifluoromethyl-substituted derivatives (e.g., II-10) show higher melting points (163–165°C), suggesting enhanced crystallinity from halogenated groups .

Functional Group Variations

Cyclohexylamino Group

- & 8: Cyclohexylamino groups are retained in sulfonamide and phenylacetyl derivatives, contributing to hydrophobic interactions in drug-receptor binding .

- : Compound 21 incorporates cyclohexylamino into a triazolo-triazine scaffold, demonstrating versatility in attaching this moiety to diverse heterocycles .

Heterocyclic Systems

- Benzothiazole () : The benzothiazole ring in EP3348550A1 introduces aromaticity and electron-withdrawing effects, contrasting with the purely aliphatic cyclohexyl group .

- Thiadiazole () : The sulfanyl-thiadiazole group in ECHEMI 742112-91-0 may enhance hydrogen-bonding capacity compared to simpler acetamides .

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclohexylamino)-2-phenylacetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves introducing the cyclohexylamino group via nucleophilic substitution or multicomponent reactions (MCRs). For example, replacing a halogen (e.g., chlorine) in 2-chloro-2-phenylacetamide with cyclohexylamine under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Optimization includes controlling temperature (80–100°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 substrate:amine). Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- ¹H NMR: Key signals include the cyclohexyl protons (δ 1.2–2.0 ppm, multiplet), acetamide NH (δ ~6.5–7.5 ppm, broad), and aromatic protons (δ 7.2–7.5 ppm, multiplet).

- ¹³C NMR: Peaks for the carbonyl (δ ~170 ppm), cyclohexyl carbons (δ 25–35 ppm), and aromatic carbons (δ 125–140 ppm).

- IR: Stretching vibrations for amide C=O (~1640–1680 cm⁻¹) and N–H (~3300 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended?

Methodological Answer:

- TLC Monitoring: Use hexane/ethyl acetate (7:3) to track reaction progress; visualize with UV or iodine staining.

- Melting Point Analysis: Compare observed melting points (e.g., ~156°C for pure samples) with literature values.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) at 254 nm to assess purity (>95%).

Recrystallization from ethanol or methanol removes impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., phenyl, cyclohexyl) and evaluate effects on receptor binding (e.g., κ-opioid or adrenergic receptors) using radioligand assays.

- In Silico Docking: Use tools like AutoDock Vina to model interactions with target proteins (e.g., PDB ID 6OS2 for adrenergic receptors).

- Dose-Response Assays: Quantify EC₅₀/IC₅₀ values across cell lines to clarify potency variations .

Q. How do computational tools enhance the understanding of this compound’s reactivity and biological interactions?

Methodological Answer:

- Reaction Prediction: Databases like REAXYS and PISTACHIO predict feasible synthetic pathways and byproducts.

- DFT Calculations: Gaussian 09 simulations (B3LYP/6-31G*) optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., GROMACS) to refine SAR hypotheses .

Q. In multi-step syntheses involving this compound, how can researchers mitigate side reactions and improve selectivity?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., acetamide NH with Boc groups) during functionalization.

- Catalyst Screening: Test Pd/Cu catalysts for Ullman-type couplings to minimize halogen retention.

- Stepwise Optimization: Isolate intermediates (e.g., 2-chloro-2-phenylacetamide) to reduce cross-reactivity. Use MCRs (e.g., Ugi reaction) for one-pot efficiency .

Q. What safety protocols are critical when handling intermediates in this compound synthesis?

Methodological Answer:

- Toxic Intermediates: Use fume hoods for volatile reagents (e.g., thionyl chloride).

- Waste Management: Segregate halogenated byproducts (e.g., 2-chloro derivatives) and neutralize acidic/basic waste before disposal.

- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality for amine vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.